1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one
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Overview
Description
1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure with an oxirane (epoxide) group attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with an epoxide-containing reagent. One common method includes the use of glycidyl ethers in the presence of a base to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the oxirane ring, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one involves its interaction with molecular targets through its oxirane and pyrrolidin-2-one moieties. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity or disrupt biological pathways, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the oxirane group, making it less reactive in certain contexts.
Glycidyl ethers: Contain the oxirane group but lack the pyrrolidin-2-one core, leading to different reactivity and applications.
N-substituted pyrrolidines: These compounds have variations in the substituents on the nitrogen atom, affecting their chemical behavior and uses.
Uniqueness: 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one is unique due to the combination of the oxirane and pyrrolidin-2-one structures. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
194159-01-8 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[2-(oxiran-2-yloxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c10-7-2-1-3-9(7)4-5-11-8-6-12-8/h8H,1-6H2 |
InChI Key |
PCEXENUAHXZRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2CO2 |
Origin of Product |
United States |
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